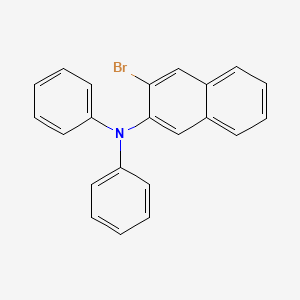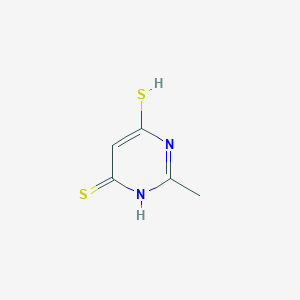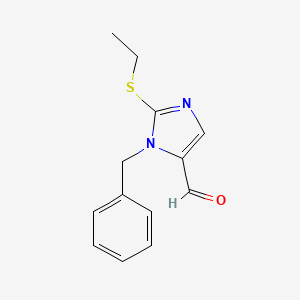
1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the imidazole class of compounds. Imidazoles are nitrogen-containing heterocycles that have gained significant attention in various fields of research due to their potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde, can be achieved through various methods. Some common synthetic routes include:
Condensation Reactions: This involves the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts.
Ring Cyclization: This method involves the cyclization of appropriate precursors under specific conditions.
Oxidation Conversion: This involves the oxidation of suitable starting materials to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the aldehyde group.
Substituted Imidazoles: Formed through substitution reactions.
Scientific Research Applications
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-aryl-1H-benzo[d]imidazole
- 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
- 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
Uniqueness
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
479400-31-2 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
3-benzyl-2-ethylsulfanylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2OS/c1-2-17-13-14-8-12(10-16)15(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
CGDZHPYMGVYIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



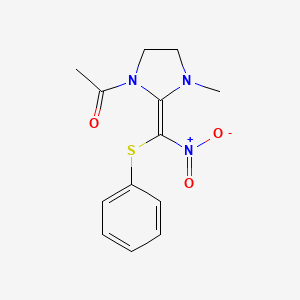
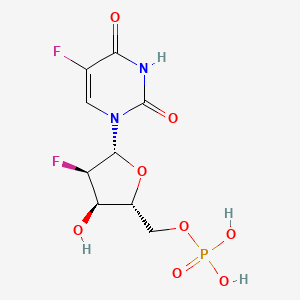
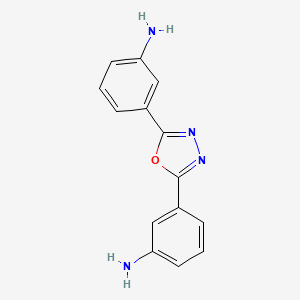

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)



